molecular formula C9H12N2O2 B2835172 [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine CAS No. 1380300-24-2

[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine

Cat. No.: B2835172
CAS No.: 1380300-24-2
M. Wt: 180.207
InChI Key: PARHYWHLQLWMCA-UHFFFAOYSA-N
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Description

[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine: is a chemical compound with the molecular formula C9H12N2O2. It is characterized by the presence of an oxetane ring attached to a pyridine ring via a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with oxetan-3-ol in the presence of a base to form the oxetane-pyridine intermediate. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxetane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential biological activity, making it a candidate for studies in cellular biology and biochemistry. It can be used to investigate cellular pathways and molecular interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

[6-(oxetan-3-yloxy)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-7-2-1-3-9(11-7)13-8-5-12-6-8/h1-3,8H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARHYWHLQLWMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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